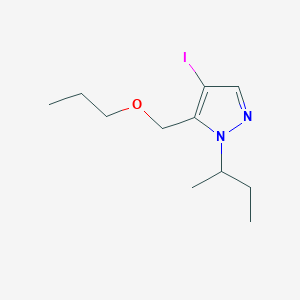
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of neuroscience to investigate the mechanisms of action of various neurotransmitters and their receptors. In
Mécanisme D'action
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When activated, this receptor allows the influx of cations such as sodium and calcium into the cell, resulting in depolarization and the initiation of an action potential. 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole binds to the α7 nicotinic acetylcholine receptor and prevents its activation by acetylcholine. This blockade results in the inhibition of downstream signaling pathways and the disruption of normal neuronal function.
Effets Biochimiques Et Physiologiques
The blockade of the α7 nicotinic acetylcholine receptor by 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and memory in models of Alzheimer's disease and schizophrenia. Additionally, 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to reduce hyperactivity and impulsivity in models of ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically investigate the role of this receptor in various neurological disorders without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively low potency, which may require higher concentrations and longer exposure times to achieve significant effects.
Orientations Futures
There are several future directions for the use of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems and their receptors. Additionally, researchers may explore the use of this compound in combination with other drugs to achieve synergistic effects. Finally, the development of more potent analogs of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole may improve its efficacy and reduce the required concentration and exposure time.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with sec-butyl bromide and propoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the target compound with a yield of approximately 70%. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key player in cognitive function and memory. By blocking this receptor, researchers can investigate the role of the α7 nicotinic acetylcholine receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-butan-2-yl-4-iodo-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-15-8-11-10(12)7-13-14(11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLMDFVNZPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

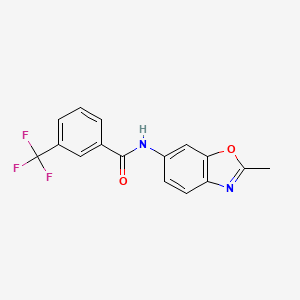
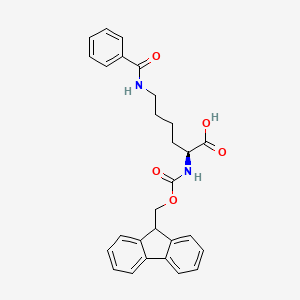
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
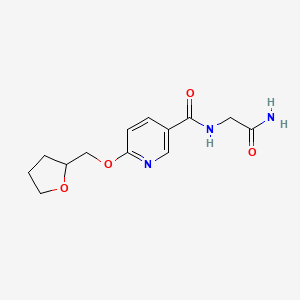
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
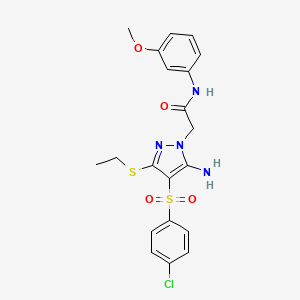
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
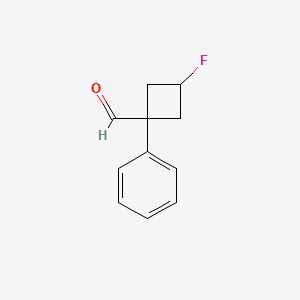
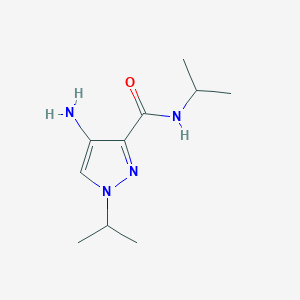
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)

![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)